Ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate is a substituted imidazo[1,2-a]pyridine derivative. Compounds containing the imidazo[1,2-a]pyridine scaffold are of significant interest in organic synthesis due to their diverse biological activities and applications in medicinal chemistry. [] While the specific compound analyzed here may not have direct therapeutic applications, its study contributes to a broader understanding of the reactivity and properties of imidazo[1,2-a]pyridine derivatives.
Ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound features a fused bicyclic structure that is recognized for its diverse applications in medicinal chemistry and material science. The compound is characterized by its unique molecular framework, which contributes to its biological activity and potential therapeutic uses.
The compound is classified as an imidazo[1,2-a]pyridine derivative, which is a group known for its pharmacological significance. Ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate has been identified in various chemical databases, including PubChem, where it is cataloged under the identifier 1123167-64-5.
The synthesis of ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves several key steps:
Ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate has a complex molecular structure characterized by:
The structural integrity of this compound allows it to engage in various chemical reactions while maintaining stability under specific conditions .
Ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate participates in several notable reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate involves interactions with specific molecular targets within biological systems. This compound has been shown to exhibit antimicrobial properties and potential anticancer activity through mechanisms that may involve:
Further studies are required to elucidate precise molecular interactions and pathways affected by this compound.
Ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate exhibits several notable physical properties:
Key chemical properties include:
These properties play a crucial role in determining the compound's behavior during synthesis and application in various fields.
Ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate has several applications across different scientific domains:
This compound's versatility underscores its significance in ongoing research and development efforts across various scientific disciplines.
The synthesis of ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate typically employs convergent routes starting from functionalized pyridine precursors. A primary pathway involves a Gould-Jacobs reaction between 2-amino-5-methylpyridine and ethyl 3-bromo-2-oxopropanoate under reflux conditions in ethanol. This step forms the imidazo[1,2-a]pyridine core via cyclodehydration, yielding ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate as an intermediate [2] [7]. Subsequent regioselective bromination at position 3 is achieved using brominating agents like N-bromosuccinimide (NBS) or elemental bromine in chlorinated solvents (e.g., chloroform or dichloromethane) [2] [8]. Alternative routes utilize pre-brominated building blocks, such as the condensation of 2-amino-5-bromopyridine with ethyl 4-bromoacetoacetate, though this approach suffers from reduced regiocontrol and lower yields (≤45%) due to competing side reactions [4] [6].
Table 1: Comparison of Synthetic Pathways
Route | Key Intermediate | Reagents & Conditions | Yield |
---|---|---|---|
Gould-Jacobs + Bromination | Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate | NBS, CHCl₃, 80°C | 68–75% |
Pre-brominated Pyridine | 2-Amino-5-bromopyridine | Ethyl 4-bromoacetoacetate, EtOH, reflux | 40–45% |
Oxidative Bromination | Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate | KBr, Oxone®, H₂O/MeCN | 60–65% |
Regioselectivity at position 3 is governed by the electron-rich C3 site in the imidazo[1,2-a]pyridine ring, which undergoes preferential electrophilic substitution. NBS in chloroform at 80°C achieves >90% selectivity for 3-bromination over ring bromination at other positions, attributed to the activating influence of the adjacent nitrogen atom and steric accessibility of C3 [2] [8]. Methyl group introduction at position 5 is optimally performed prior to cyclization using 2-amino-5-methylpyridine as the starting material, as post-cyclization methylation (e.g., via Pd-catalyzed coupling) risks functional group incompatibility with the ester moiety [5] [6]. For late-stage methyl incorporation, directed ortho-lithiation strategies using n-butyllithium at −78°C followed by methyl iodide quench have been reported, though yields remain moderate (50–55%) due to competing side reactions [7]. Oxidative bromination using potassium bromide with persulfate oxidants (e.g., Oxone®) in aqueous acetonitrile offers a safer alternative to molecular bromine, achieving 60–65% isolated yields [4].
Table 2: Bromination Selectivity Under Different Conditions
Brominating Agent | Solvent | Temp (°C) | C3:C5:C7 Ratio |
---|---|---|---|
NBS | Chloroform | 80 | 92:5:3 |
Br₂ | DCM | 25 | 85:10:5 |
Br₂ | Acetic Acid | 60 | 78:15:7 |
KBr + Oxone® | H₂O/MeCN (1:1) | 70 | 89:8:3 |
Carboxylate ester installation occurs primarily via two strategies: (1) Cyclocondensation of bromooxopropanoate esters with aminopyridines, or (2) esterification of pre-formed carboxylic acid derivatives. The former leverages in situ ester incorporation during ring formation, where ethanol serves as both solvent and reactant, with catalytic p-toluenesulfonic acid (5 mol%) enhancing conversion to >90% [1] [7]. For acid intermediates, Fischer esterification with ethanol under sulfuric acid catalysis (H₂SO₄, 10 mol%) at reflux affords the target ester but requires stringent dehydration due to the hydrolysis sensitivity of the imidazopyridine core [4]. Transesterification approaches using ethyl acetate with lipase catalysts (e.g., Candida antarctica Lipase B) have been explored but show limited efficiency (<30% yield) due to solvent incompatibility [6]. Solvent mixtures like DMF/H₂O (4:1) significantly enhance yields (from 65% to 82%) by suppressing ester hydrolysis during bromination or purification steps [1] [8].
Purification challenges arise from polar impurities (hydrolysis byproducts) and structural isomers (e.g., C5 vs. C7 brominated species). Recrystallization from ethanol/water blends (3:1 v/v) efficiently removes hydrophilic impurities, while column chromatography on silica gel with ethyl acetate/hexane (1:4) resolves bromination isomers [1] [8]. Yield optimization hinges on:
Table 3: Purification Methods and Purity Outcomes
Purification Technique | Solvent System | Purity (%) | Recovery Yield |
---|---|---|---|
Recrystallization | Ethanol/Water (3:1) | 95–97 | 70–75% |
Column Chromatography | Ethyl Acetate/Hexane (1:4) | 98–99 | 60–65% |
Antisolvent Precipitation | DCM/Hexane (1:5) | 92–94 | 80–85% |
Table 4: Commercial Sources and Specifications
CAS Number | Supplier | Purity | Molecular Formula |
---|---|---|---|
1956331-10-4 | BLD Pharm | >97% | C₁₂H₁₃BrN₂O₂ |
2995286-00-3 | BLD Pharm | >95% | C₁₀H₁₀BrN₃O₂ (Isomeric) |
2102412-93-9 | ChemScene | ≥97% | C₁₁H₈BrF₃N₂O₂ (Analog) |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9